molecular formula C10H13FN2O B7482204 1-(4-Fluorophenyl)-3-isopropylurea

1-(4-Fluorophenyl)-3-isopropylurea

Cat. No.: B7482204
M. Wt: 196.22 g/mol
InChI Key: VECLQWPZOSSNHC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-isopropylurea is a substituted urea derivative characterized by a 4-fluorophenyl group attached to the urea nitrogen and an isopropyl group at the adjacent position. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECLQWPZOSSNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Substituent Effects on Urea and Chalcone Derivatives
Compound Substituents (Ring A/B) Key Property (IC50, Stability) Source
1-(4-Fluorophenyl)-3-isopropylurea 4-F (A), isopropyl (B) High electronegativity, stability inferred
BF-13 (1-(4-hydroxyphenyl)-3-isopropylurea) 4-OH (A), isopropyl (B) Higher solubility, lower metabolic stability
Chalcone 2j 4-Br, 5-I (A); 4-F (B) IC50 = 4.703 μM
Chalcone 2p 4-OCH3 (A); 4-OCH3 (B) IC50 = 70.79 μM

Metabolic Stability and Biotransformation

Fluorinated compounds often exhibit slower metabolism due to the strength of the C-F bond. In , fungal biotransformation of ezetimibe produced hydroxylated metabolites, but the 4-fluorophenyl group remained intact, suggesting resistance to oxidative degradation . This implies that 1-(4-Fluorophenyl)-3-isopropylurea may have superior metabolic stability compared to non-fluorinated analogs like BF-13, which contains a hydroxyl group prone to enzymatic modification .

Conformational and Structural Analysis

Isostructural compounds in , such as 4-(4-fluorophenyl)thiazole derivatives , exhibit planar molecular conformations except for perpendicular orientations of fluorophenyl groups, which may influence binding to biological targets . For 1-(4-Fluorophenyl)-3-isopropylurea, the para-fluorine’s electron-withdrawing effect could stabilize the urea carbonyl group, enhancing hydrogen-bonding interactions with enzymes or receptors compared to N,N'-bis(4-isopropylphenyl)urea (), where bulkier substituents might hinder binding .

Agrochemical Relevance

In pesticide chemistry (), urea derivatives like 1-isopropyl-3-phenylurea (BF-12) and BF-13 are documented, with substitution patterns affecting residual activity.

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